Cas no 2228583-86-4 (tert-butyl 3-(1-bromopropan-2-yl)morpholine-4-carboxylate)
tert-butyl 3-(1-bromopropan-2-yl)morpholine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl 3-(1-bromopropan-2-yl)morpholine-4-carboxylate
- 2228583-86-4
- EN300-1901261
-
- Inchi: 1S/C12H22BrNO3/c1-9(7-13)10-8-16-6-5-14(10)11(15)17-12(2,3)4/h9-10H,5-8H2,1-4H3
- InChI Key: HKZCRHMXQZVYKV-UHFFFAOYSA-N
- SMILES: BrCC(C)C1COCCN1C(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 307.07831g/mol
- Monoisotopic Mass: 307.07831g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 265
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 38.8Ų
tert-butyl 3-(1-bromopropan-2-yl)morpholine-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1901261-0.05g |
tert-butyl 3-(1-bromopropan-2-yl)morpholine-4-carboxylate |
2228583-86-4 | 0.05g |
$1080.0 | 2023-09-18 | ||
| Enamine | EN300-1901261-0.1g |
tert-butyl 3-(1-bromopropan-2-yl)morpholine-4-carboxylate |
2228583-86-4 | 0.1g |
$1131.0 | 2023-09-18 | ||
| Enamine | EN300-1901261-0.25g |
tert-butyl 3-(1-bromopropan-2-yl)morpholine-4-carboxylate |
2228583-86-4 | 0.25g |
$1183.0 | 2023-09-18 | ||
| Enamine | EN300-1901261-0.5g |
tert-butyl 3-(1-bromopropan-2-yl)morpholine-4-carboxylate |
2228583-86-4 | 0.5g |
$1234.0 | 2023-09-18 | ||
| Enamine | EN300-1901261-1.0g |
tert-butyl 3-(1-bromopropan-2-yl)morpholine-4-carboxylate |
2228583-86-4 | 1g |
$1286.0 | 2023-06-02 | ||
| Enamine | EN300-1901261-2.5g |
tert-butyl 3-(1-bromopropan-2-yl)morpholine-4-carboxylate |
2228583-86-4 | 2.5g |
$2520.0 | 2023-09-18 | ||
| Enamine | EN300-1901261-5.0g |
tert-butyl 3-(1-bromopropan-2-yl)morpholine-4-carboxylate |
2228583-86-4 | 5g |
$3728.0 | 2023-06-02 | ||
| Enamine | EN300-1901261-10.0g |
tert-butyl 3-(1-bromopropan-2-yl)morpholine-4-carboxylate |
2228583-86-4 | 10g |
$5528.0 | 2023-06-02 | ||
| Enamine | EN300-1901261-1g |
tert-butyl 3-(1-bromopropan-2-yl)morpholine-4-carboxylate |
2228583-86-4 | 1g |
$1286.0 | 2023-09-18 | ||
| Enamine | EN300-1901261-5g |
tert-butyl 3-(1-bromopropan-2-yl)morpholine-4-carboxylate |
2228583-86-4 | 5g |
$3728.0 | 2023-09-18 |
tert-butyl 3-(1-bromopropan-2-yl)morpholine-4-carboxylate Related Literature
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
Additional information on tert-butyl 3-(1-bromopropan-2-yl)morpholine-4-carboxylate
Professional Introduction to Tert-butyl 3-(1-bromopropan-2-yl)morpholine-4-carboxylate (CAS No. 2228583-86-4)
Ter-butyl 3-(1-bromopropan-2-yl)morpholine-4-carboxylate, with the CAS number 2228583-86-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural framework, combines a tert-butyl group, a brominated propan-2-yl side chain, and a morpholine ring system, making it a versatile intermediate in the synthesis of various bioactive molecules.
The structural composition of tert-butyl 3-(1-bromopropan-2-yl)morpholine-4-carboxylate imparts distinct chemical properties that make it valuable in drug discovery and development. The presence of the bromine atom in the propan-2-yl side chain provides a reactive handle for further functionalization, enabling the construction of more complex molecular architectures. This feature is particularly useful in the synthesis of heterocyclic compounds, which are prevalent in many therapeutic agents.
In recent years, there has been growing interest in the development of novel morpholine derivatives due to their potential biological activities. Morpholine scaffolds are known for their ability to modulate various biological pathways, making them attractive candidates for pharmacological intervention. The introduction of a carboxylate group at the 4-position of the morpholine ring enhances the compound's solubility and bioavailability, which are critical factors in drug design.
One of the most compelling aspects of tert-butyl 3-(1-bromopropan-2-yl)morpholine-4-carboxylate is its utility as a building block in the synthesis of small-molecule drugs. Researchers have leveraged this compound to develop novel inhibitors targeting various disease pathways. For instance, studies have demonstrated its role in creating potent enzyme inhibitors and receptor modulators. These findings underscore the compound's significance in advancing drug discovery efforts.
The pharmaceutical industry has increasingly recognized the importance of high-quality intermediates like tert-butyl 3-(1-bromopropan-2-yl)morpholine-4-carboxylate in streamlining drug development processes. The ability to efficiently synthesize complex molecules from readily available precursors is crucial for reducing time-to-market and development costs. This compound exemplifies how strategic molecular design can lead to innovative therapeutic solutions.
Recent advancements in synthetic chemistry have further highlighted the versatility of tert-butyl 3-(1-bromopropan-2-yl)morpholine-4-carboxylate. New methodologies have been developed to optimize its synthesis, improving yield and purity while minimizing environmental impact. These innovations align with the broader trend toward sustainable chemistry practices, ensuring that drug development remains both effective and environmentally responsible.
The biological activity of derivatives derived from tert-butyl 3-(1-bromopropan-2-yl)morpholine-4-carboxylate has been extensively studied. Research indicates that modifications to its structure can significantly influence its pharmacological profile. For example, altering the substitution patterns on the morpholine ring can alter binding affinity and selectivity for target proteins. This flexibility makes it an invaluable tool for medicinal chemists seeking to fine-tune molecular properties.
In conclusion, tert-butyl 3-(1-bromopropan-2-yl)morpholine-4-carboxylate (CAS No. 2228583-86-4) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and reactivity make it a powerful intermediate for developing novel therapeutic agents. As research continues to uncover new applications for this compound, its importance in drug discovery is likely to grow even further.
2228583-86-4 (tert-butyl 3-(1-bromopropan-2-yl)morpholine-4-carboxylate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)